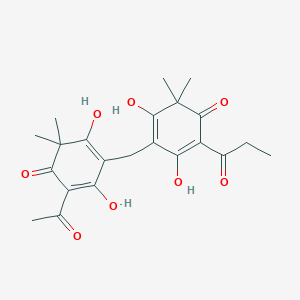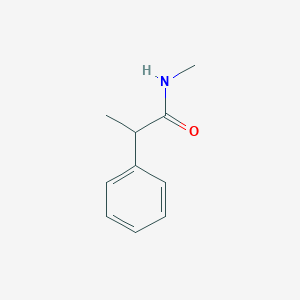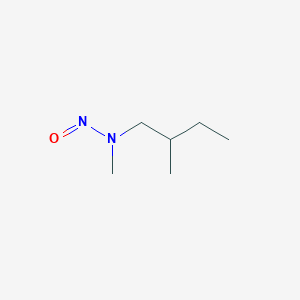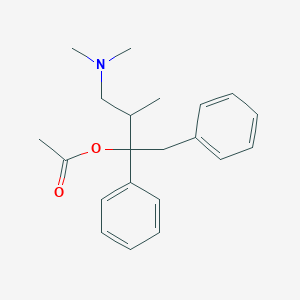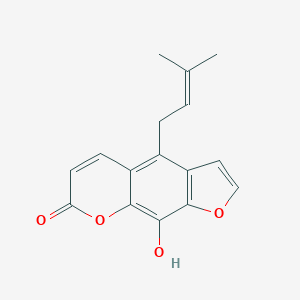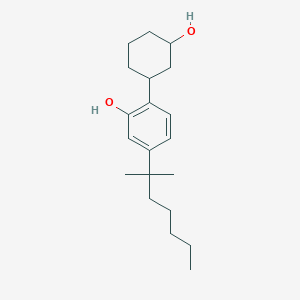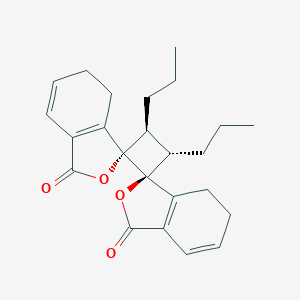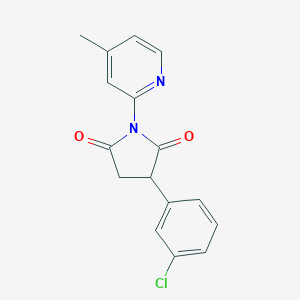
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, also known as CP-55,940, is a synthetic cannabinoid that has gained significant attention due to its potential therapeutic applications. This compound has been extensively studied in the field of pharmacology and has shown promising results in various scientific research studies.
Mechanism Of Action
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione acts on the endocannabinoid system, which is a complex signaling system that plays a role in various physiological processes, including pain, inflammation, and mood regulation. This compound binds to cannabinoid receptors in the brain and other parts of the body, resulting in the activation of various signaling pathways that lead to its therapeutic effects.
Biochemical And Physiological Effects
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the reduction of pain and inflammation, the protection of neurons from damage, and the regulation of mood and anxiety. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is its potent and selective activity on the endocannabinoid system, which makes it a useful tool for studying the physiological and pharmacological effects of this system. However, one of the limitations of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is its potential for toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, including the development of more potent and selective compounds that target the endocannabinoid system, the investigation of the potential therapeutic applications of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione in various neurological disorders, and the exploration of the molecular mechanisms underlying its physiological and pharmacological effects.
In conclusion, 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a synthetic cannabinoid that has gained significant attention due to its potential therapeutic applications. This compound has been extensively studied in the field of pharmacology and has shown promising results in various scientific research studies. Further research is needed to fully understand the potential of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione as a therapeutic agent and to develop more potent and selective compounds that target the endocannabinoid system.
Synthesis Methods
The synthesis of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves the reaction of 3-(3-chlorophenyl)-1-(4-methyl-2-pyridinyl)-2-pyrrolidinone with piperidine in the presence of a strong base. This reaction results in the formation of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, which is then purified and characterized using various analytical techniques.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has also been studied for its potential as a treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
CAS RN |
132459-02-0 |
|---|---|
Product Name |
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-6-18-14(7-10)19-15(20)9-13(16(19)21)11-3-2-4-12(17)8-11/h2-8,13H,9H2,1H3 |
InChI Key |
PVNKBNXQADKTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
synonyms |
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



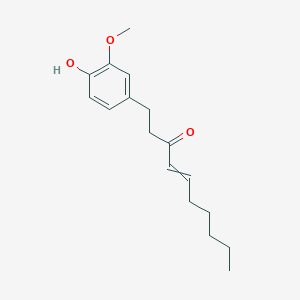
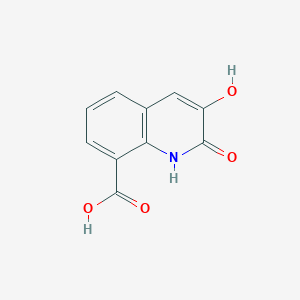
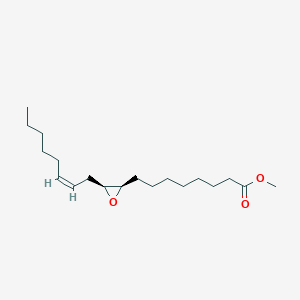
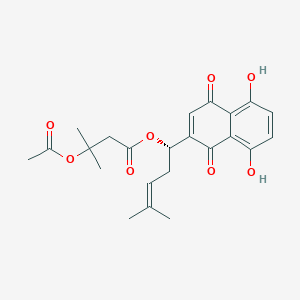
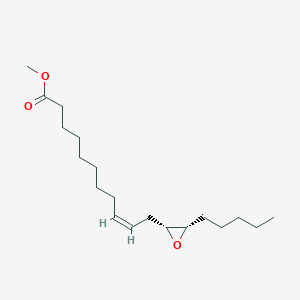
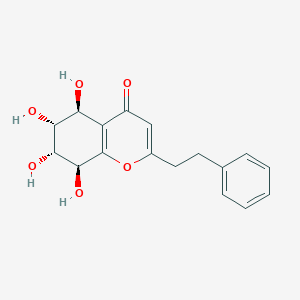
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)
